molecular formula C6H14ClNO2S B13598108 3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride

3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride

Cat. No.: B13598108
M. Wt: 199.70 g/mol
InChI Key: TXFIZWALFLKFFV-UHFFFAOYSA-N
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Description

3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride is a synthetic compound that belongs to the class of thiane derivatives. This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing sulfur. The addition of a methylamino group and a dione functionality makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride typically involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. The reaction is often carried out in the presence of a catalyst such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene . The reaction conditions include heating the mixture to a temperature range of 60-100°C and maintaining the reaction for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The use of high-pressure reactors and automated control systems ensures consistent product quality and high yield. The final product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-50°C.

    Substitution: Halogenated compounds (e.g., alkyl halides), polar aprotic solvents (e.g., dimethylformamide), temperature range of 25-100°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated thiane derivatives.

Scientific Research Applications

3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiane derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular membranes, leading to changes in membrane permeability and function. The exact molecular pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride stands out due to its unique thiane ring structure combined with a methylamino group and dione functionality. This combination imparts specific chemical reactivity and potential biological activity that is not observed in other similar compounds.

Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

N-methyl-1,1-dioxothian-3-amine;hydrochloride

InChI

InChI=1S/C6H13NO2S.ClH/c1-7-6-3-2-4-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H

InChI Key

TXFIZWALFLKFFV-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCS(=O)(=O)C1.Cl

Origin of Product

United States

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